REACTION_CXSMILES
|
N([O-])=[O:2].[Na+].[F:5][C:6]([F:15])([F:14])[C:7]1[N:8]=[CH:9][C:10](N)=[N:11][CH:12]=1>S(=O)(=O)(O)O>[F:5][C:6]([F:15])([F:14])[C:7]1[N:8]=[CH:9][C:10](=[O:2])[NH:11][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
199 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
313 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1N=CC(=NC1)N)(F)F
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.38 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was then heated to 40° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled 0° C
|
Type
|
WAIT
|
Details
|
at room temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
at 40° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with ethyl acetate, which
|
Type
|
WASH
|
Details
|
was then washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (40 g, 0-100% ethyl acetate in heptanes)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1N=CC(NC1)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.239 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |